Product packaging for Methyl 2-amino-2-(4-chlorophenyl)acetate(Cat. No.:CAS No. 43189-20-4)

Methyl 2-amino-2-(4-chlorophenyl)acetate

Cat. No.: B1303198
CAS No.: 43189-20-4
M. Wt: 199.63 g/mol
InChI Key: WEWZTDMEYWXSRG-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Medicinal Chemistry

The significance of Methyl 2-amino-2-(4-chlorophenyl)acetate in organic synthesis stems from its versatile structure, which incorporates three key functional groups: an amino group, a methyl ester, and a chloro-substituted aromatic ring. smolecule.com This trifecta of reactivity makes it a valuable chiral building block for the construction of more complex molecules. Synthetic chemists utilize it as a key intermediate, leveraging its functional groups for various transformations. For instance, the amino group can be oxidized, the ester can be reduced to an alcohol, and the chlorine atom on the phenyl ring can undergo nucleophilic substitution, allowing for extensive molecular modifications. smolecule.com

In medicinal chemistry, the compound and its parent acid, 2-amino-2-(4-chlorophenyl)acetic acid, are investigated for their potential therapeutic applications. The chirality of the molecule is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological activities. The methyl ester form is noted for its increased lipophilicity compared to the parent carboxylic acid, a property that can be exploited in prodrug strategies to improve membrane permeability and bioavailability. The 4-chlorophenyl moiety is a common feature in many pharmaceutical compounds, and its presence in this molecule makes it an object of interest for drug design and development, with preliminary studies suggesting potential anti-inflammatory activity. smolecule.com

Scope of Research Applications in Chemical and Biological Systems

The research applications of this compound are broad, spanning both chemical and biological disciplines.

In Chemical Systems: A primary application in chemistry is its use in asymmetric synthesis. Researchers often require enantiomerically pure compounds for developing pharmaceuticals. Methods such as enzymatic resolution are employed to separate the racemic mixture of the ester into its individual (R) and (S) enantiomers. researchgate.netharvard.edu This process, often utilizing enzymes like lipases, selectively acts on one enantiomer, allowing for the isolation of the other in high purity. researchgate.net The compound serves as a model substrate for studying such resolution techniques. The reactivity of its functional groups is also a subject of study, providing insights into reaction mechanisms and synthetic methodologies. smolecule.com

In Biological Systems: As an amino acid derivative, the compound is studied for its potential interactions within biological systems. Research explores how its structure might allow it to mimic or inhibit natural substrates, thereby modulating biochemical pathways. smolecule.com Its structural similarity to the neurotransmitter glycine (B1666218) suggests it could influence metabolic processes and enzyme activities, potentially affecting neurotransmitter pathways. While direct biological data on the ester is limited, derivatives containing the (4-chlorophenyl)methyl amino group have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 201.64 g/mol
Common Names Methyl 2-(4-chlorophenyl)glycinate, DL-p-Chlorophenylglycine methyl ester
CAS Number 43189-20-4

| Key Structural Features | Chiral α-carbon, Methyl ester, Amino group, 4-chlorophenyl ring |

Table 2: Reactivity of Functional Groups

Functional Group Type of Reaction Reagents/Conditions Potential Product
Amino Group Oxidation Potassium permanganate, Hydrogen peroxide Imine or Oxime
Ester Group Reduction Lithium aluminum hydride 2-amino-2-(4-chlorophenyl)ethanol

| Chlorine on Phenyl Ring | Nucleophilic Substitution | Various nucleophiles under basic conditions | Substituted phenyl derivatives |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B1303198 Methyl 2-amino-2-(4-chlorophenyl)acetate CAS No. 43189-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWZTDMEYWXSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377107
Record name Methyl 2-amino-2-(4-chlorophenyl)acetate
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43189-20-4
Record name Methyl α-amino-4-chlorobenzeneacetate
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Record name Methyl 2-amino-2-(4-chlorophenyl)acetate
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Record name Amino-(4-chloro-phenyl)acetic acid methyl ester
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Methyl 2-amino-2-(4-chlorophenyl)acetate

The synthesis of this compound, a significant chemical intermediate, is achieved through various established routes, adaptable for both laboratory and industrial scales. These methodologies primarily revolve around the esterification of 4-chlorophenylglycine or its derivatives.

Laboratory-Scale Synthesis Approaches

On a laboratory scale, a prevalent method for the synthesis of this compound involves the direct esterification of 4-chlorophenylglycine. A common approach employs the use of thionyl chloride (SOCl₂) in methanol (B129727) (MeOH). This method is effective for converting amino acids into their corresponding methyl esters. The reaction proceeds by the in-situ formation of an acid chloride, which is then readily esterified by methanol. Typically, the amino acid is suspended in methanol, and thionyl chloride is added dropwise at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature or with gentle heating. This approach is favored for its relatively high yields and the straightforward work-up procedure, which usually involves the removal of the solvent and excess reagents under reduced pressure to yield the hydrochloride salt of the ester.

Another laboratory-scale approach involves the use of other acidic catalysts, such as gaseous hydrogen chloride (HCl) or sulfuric acid (H₂SO₄) in methanol. The Fischer-Speier esterification, a classic method, can be applied by refluxing a solution of 4-chlorophenylglycine in methanol with a catalytic amount of a strong acid. The reaction is driven to completion by using a large excess of methanol.

Reagent/CatalystSolventTemperatureKey Features
Thionyl Chloride (SOCl₂)Methanol0°C to refluxHigh reactivity, good yields, forms hydrochloride salt.
Gaseous HClMethanolRefluxClassic Fischer-Speier esterification.
Sulfuric Acid (H₂SO₄)MethanolRefluxStrong acid catalyst, requires careful work-up.

Industrial-Scale Production Methods

For industrial-scale production, the synthesis of this compound is often integrated into the larger manufacturing process of pharmaceuticals where it serves as a key intermediate. The methodologies employed are extensions of laboratory-scale syntheses, optimized for efficiency, cost-effectiveness, and safety.

The thionyl chloride in methanol method is also applicable on an industrial scale, with careful control of reaction parameters such as temperature, addition rates, and solvent volumes to manage the exothermic nature of the reaction and to ensure consistent product quality. Process optimization may involve continuous flow reactors to improve heat transfer and reaction control. Recovery and recycling of solvents are also critical considerations in industrial settings to minimize environmental impact and reduce costs.

Given its role as an intermediate in the synthesis of drugs like Clopidogrel (B1663587) (though the isomeric 2-chloro derivative is more common), the industrial production is tightly regulated to ensure high purity and consistency of the final product.

Esterification of 4-chloro-L-phenylalanine Derivatives

The direct esterification of 4-chloro-L-phenylalanine derivatives, specifically 4-chlorophenylglycine, is the most direct route to obtaining this compound. The reaction involves the conversion of the carboxylic acid functional group of the amino acid into a methyl ester.

As previously mentioned, a widely used and efficient method is the reaction with thionyl chloride in methanol. The thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This method is particularly effective for amino acids as the amino group is protonated to form the hydrochloride salt, which prevents unwanted side reactions.

The general procedure involves suspending the 4-chlorophenylglycine in cold methanol, followed by the slow addition of thionyl chloride. The reaction mixture is then typically stirred at room temperature or heated to reflux to drive the reaction to completion. The product is isolated as the methyl ester hydrochloride salt.

Amino Group Protection Strategies and Intermediates

In some synthetic pathways, particularly in multi-step syntheses or when other reactive functional groups are present, it may be necessary to protect the amino group of 4-chlorophenylglycine before esterification. This prevents the amino group from participating in undesired side reactions.

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. atomfair.com The N-Boc protected 4-chlorophenylglycine can be synthesized by reacting 4-chlorophenylglycine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This intermediate, N-Boc-4-chlorophenylglycine, can then be esterified under conditions that will not cleave the Boc group, for example, using diazomethane (B1218177) or by reaction with methyl iodide in the presence of a base like cesium carbonate.

Following the esterification, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the desired this compound, typically as its corresponding salt.

Protecting GroupReagent for ProtectionDeprotection ConditionKey Intermediate
tert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl)N-Boc-4-chlorophenylglycine

Reaction Mechanisms in Synthesis

Nucleophilic Addition-Elimination Reactions

The synthesis of this compound via the esterification of 4-chlorophenylglycine is a classic example of a nucleophilic acyl substitution reaction, which proceeds through a nucleophilic addition-elimination mechanism.

When using thionyl chloride and methanol, the reaction is initiated by the reaction of thionyl chloride with the carboxylic acid group of 4-chlorophenylglycine. This forms a highly reactive acyl chlorosulfite intermediate. The chloride ion, generated from the thionyl chloride, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This leads to the formation of an acyl chloride, with the expulsion of sulfur dioxide and a chloride ion.

The acyl chloride is a highly electrophilic species. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. In the subsequent elimination step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation of the oxonium ion by a weak base (like another molecule of methanol or the chloride ion) yields the final methyl ester product and regenerates the acid catalyst (in the form of HCl).

In the case of Fischer-Speier esterification using an acid catalyst like H₂SO₄, the mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent steps of tetrahedral intermediate formation, proton transfer, and elimination of a water molecule follow a similar pattern to yield the ester.

Nucleophilic Substitution Pathways

The core structure of phenylglycine derivatives, such as this compound, can be assembled through methods that hinge on nucleophilic substitution. One of the foundational routes to the parent α-amino acid is the Strecker synthesis. This method involves the reaction of 4-chlorobenzaldehyde (B46862) with a source of ammonia (B1221849) and cyanide. The key step is the nucleophilic attack of the cyanide ion on the intermediate imine, forming an α-aminonitrile. Subsequent hydrolysis of the nitrile group furnishes the desired 2-amino-2-(4-chlorophenyl)acetic acid, which can then be esterified.

Furthermore, the amino group of this compound is itself a potent nucleophile and can readily undergo substitution reactions. A prominent example of this reactivity is the N-alkylation of its corresponding 2-chloro isomer in the industrial synthesis of the antiplatelet drug Clopidogrel. derpharmachemica.comquickcompany.in In this process, the (S)-(+)-enantiomer of methyl 2-amino-2-(2-chlorophenyl)acetate is reacted with an electrophile, such as 2-(2-thienyl)ethyl tosylate. derpharmachemica.com The amino group acts as the nucleophile, displacing the tosylate leaving group to form a new carbon-nitrogen bond. This SN2 reaction is a critical step in building the core structure of the final drug molecule. researchgate.net

Table 1: Nucleophilic Substitution in the Synthesis of a Clopidogrel Intermediate
NucleophileElectrophileKey Reaction ConditionsProduct
(S)-(+)-methyl 2-amino-2-(2-chlorophenyl)acetate2-(2-Thienyl)ethyl tosylateBase (e.g., K2HPO4), Toluene, Heat (100°C)(S)-methyl 2-((2-(thiophen-2-yl)ethyl)amino)-2-(2-chlorophenyl)acetate

Derivatization and Functional Group Interconversions

The functional groups of this compound provide multiple handles for derivatization and interconversion, enabling its use as a versatile scaffold in synthetic chemistry.

The methyl ester functionality can be readily converted to the corresponding carboxylic acid, 2-amino-2-(4-chlorophenyl)acetic acid, through hydrolysis. This transformation is typically achieved under either acidic or basic conditions. mnstate.edunii.ac.jp

Acid-catalyzed hydrolysis: Treatment with an aqueous acid solution (e.g., hydrochloric acid) and heat promotes the hydrolysis of the ester to the carboxylic acid and methanol. The reaction is reversible, so an excess of water is used to drive the equilibrium towards the products.

Base-mediated hydrolysis (Saponification): A more common and generally irreversible method involves treating the ester with a strong base, such as sodium hydroxide (B78521), in a mixture of water and a co-solvent like methanol or ethanol. mnstate.edu This reaction, known as saponification, produces the carboxylate salt. A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid.

Table 2: Typical Conditions for Ester Hydrolysis
MethodReagentsTypical Conditions
Acid-Catalyzed HydrolysisAqueous HCl or H2SO4Reflux
Base-Mediated Hydrolysis1. NaOH or KOH in H2O/MeOH 2. H3O+ workup1. Stir at room temp or heat 2. Acidification

The ester group of this compound can be reduced to a primary alcohol, yielding 2-amino-2-(4-chlorophenyl)ethanol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones. chemistrysteps.comlibretexts.org

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. chemistrysteps.com It is a potent source of hydride ions (H⁻) and will readily reduce esters to primary alcohols. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide intermediate. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own, making LiAlH₄ the more effective choice for this specific conversion. libretexts.orgyoutube.com

The chloro substituent on the phenyl ring and the primary amino group are key sites for further functionalization.

Substitution on the Chloro Group: While traditional nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride is difficult, modern palladium-catalyzed cross-coupling reactions provide efficient methods for replacing the chlorine atom. wikipedia.org

Buchwald-Hartwig Amination: This reaction would allow for the coupling of the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to form a new C-N bond, yielding a diaminophenyl derivative. wikipedia.org

Suzuki Coupling: The chloro group can be substituted with a carbon-based group by reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base. chemrxiv.org This would lead to the formation of a substituted biphenyl (B1667301) derivative.

Other Functionalizations: The primary amino group is readily functionalized. N-acylation can be achieved by reacting the compound with an acyl chloride or anhydride (B1165640) in the presence of a base to form an amide. As previously discussed, N-alkylation is also a common transformation, exemplified in the synthesis of Clopidogrel. derpharmachemica.com

Table 3: Potential Functionalization Reactions
Reaction TypeFunctional Group TargetTypical ReagentsProduct Type
Buchwald-HartwigAryl ChlorideR₂NH, Pd catalyst, Ligand, BaseDiaminophenyl derivative
Suzuki CouplingAryl ChlorideAr-B(OH)₂, Pd catalyst, BaseBiphenyl derivative
N-AcylationAmino GroupAcyl chloride or Anhydride, BaseN-acyl amino ester

Methyl 2-amino-2-(chlorophenyl)acetate derivatives are critical starting materials for the synthesis of complex, biologically active molecules. The most notable example is the use of the optically pure enantiomer, (S)-(+)-methyl 2-amino-2-(2 -chlorophenyl)acetate, as a key intermediate in the synthesis of Clopidogrel. derpharmachemica.comgoogle.com

The synthesis demonstrates a powerful application of this building block. The process involves two key steps that utilize the compound's inherent reactivity:

N-Alkylation: The amino group of (S)-(+)-methyl 2-amino-2-(2-chlorophenyl)acetate is alkylated via nucleophilic substitution with 2-(thiophen-2-yl)ethyl tosylate or a similar electrophile. derpharmachemica.com This step, as described in section 2.2.2, forms the key C-N bond required for the final heterocyclic system.

Cyclization: The resulting secondary amine is then cyclized with formaldehyde. google.com This reaction, a Pictet-Spengler-type cyclization, forms the tetrahydropyridine (B1245486) ring fused to the thiophene, yielding the final Clopidogrel structure.

This synthetic route highlights how the stereochemistry and functional groups of the starting amino ester are strategically employed to construct a significantly more complex and pharmaceutically important molecule.

Stereochemical Aspects and Chiral Resolution

Enantiomeric Forms and Chiral Purity

Methyl 2-amino-2-(4-chlorophenyl)acetate possesses a single stereogenic center at the alpha-carbon (the carbon atom bonded to the amino group, the carboxyl group, the 4-chlorophenyl group, and a hydrogen atom). Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers:

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate

These enantiomers exhibit identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.

Chiral purity, or enantiomeric excess (ee), is a measure of the purity of a sample containing one of the enantiomers. It is a crucial parameter in the synthesis of pharmaceuticals, as often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even cause adverse effects. mdpi.comgoogle.com High-performance liquid chromatography (HPLC) is a common analytical technique used to determine the enantiomeric purity of compounds like this compound. High enantiomeric purity is confirmed when analytical methods, such as measuring optical rotation, yield values consistent with the pure enantiomer. For instance, high enantiomeric purity for this compound is considered to be above 98% ee.

Resolution of Racemic this compound

The chemical synthesis of this compound from achiral starting materials typically results in a racemic mixture, which is an equimolar mixture of the (R)- and (S)-enantiomers. To isolate the individual enantiomers, a process known as chiral resolution is employed. One of the most common and industrially viable methods for this is through the formation of diastereomeric salts. mdpi.com

This strategy involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, which is typically a chiral acid. bldpharm.com This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. mdpi.com Once separated, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.

The fundamental principle relies on the differential interaction between the enantiomers of the target compound and the chiral resolving agent, leading to the formation of salts with distinct crystal lattice energies and solubilities in a given solvent system. mdpi.com

Tartaric acid is a widely used and readily available chiral resolving agent for the resolution of racemic amines. mdpi.com For resolving racemic this compound, an enantiomerically pure form of tartaric acid, such as (+)-tartaric acid, is used. The reaction of the racemic amine with (+)-tartaric acid in a suitable solvent leads to the formation of two diastereomeric salts:

((R)-Methyl 2-amino-2-(4-chlorophenyl)acetate)·((+)-tartaric acid)

((S)-Methyl 2-amino-2-(4-chlorophenyl)acetate)·((+)-tartaric acid)

Due to their different solubilities, one of these salts will preferentially crystallize out of the solution, allowing for its separation by filtration. The free enantiomer is then liberated from the isolated salt. A similar process has been detailed for the resolution of the positional isomer, methyl alpha-amino(2-chlorophenyl)acetate, where (+)-tartaric acid is used to precipitate the desired enantiomer as a tartrate salt. google.comlgcstandards.com

The efficiency of chiral resolution via diastereomeric salt formation is highly dependent on several parameters, including the choice of solvent, temperature, reaction time, and stoichiometry of the resolving agent. google.com Optimization of these factors is crucial for maximizing the yield and enantiomeric purity of the desired product.

For the resolution of the related methyl amino(2-chlorophenyl)acetate, a solvent mixture of methanol (B129727) and acetone (B3395972) (in a 4:5 ratio) has been shown to be effective. google.com The process involves maintaining the reaction mixture at a temperature of 28-32°C for an extended period, typically 16 to 24 hours, which can achieve yields exceeding 86%. google.com A proposed mechanism for this high efficiency suggests that the acetone may form an imine with the undesired enantiomer in the solution. In the presence of tartaric acid, this imine intermediate can undergo racemization, converting the undesired enantiomer back into the racemic mixture. This dynamic resolution process allows for a theoretical yield greater than the 50% limit of classical resolution. google.com

For this compound hydrochloride, resolution with tartaric acid is effectively carried out in acetone at lower temperatures (0–15°C). This process can yield the tartrate salt in approximately 68–71% with a high enantiomeric excess (HPLC purity >98%).

Table 1: Parameters for Chiral Resolution

ParameterConditions/DetailsOutcome/Notes
Resolving AgentTartaric acidCommonly used for resolving racemic amines.
Solvent SystemAcetone or Methanol/Acetone mixtureOptimizes solubility differences between diastereomeric salts.
Temperature0–15°C or 28-32°CTemperature control is critical for selective crystallization.
Reaction Time16–24 hoursAllows for equilibration and crystallization.
Yield~68-71% (as tartrate salt) or >86% (for positional isomer)High yields are achievable through optimized processes.
Purity>98% ee (by HPLC)Confirms high enantiomeric purity of the resolved product.

Significance of Chirality in Drug Development and Biological Activity

Chirality is a fundamental consideration in modern drug discovery and development. epo.org The interaction of drugs with biological targets, such as enzymes and receptors, is highly stereospecific because these biological macromolecules are themselves chiral. mdpi.com Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. google.com

One enantiomer may produce the desired therapeutic effect, while the other could be less active, inactive, or even responsible for undesirable side effects. mdpi.com Regulatory agencies, like the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to study the properties of individual enantiomers of a chiral drug candidate. nih.gov

While specific biological activities for the individual enantiomers of this compound are not extensively detailed in publicly available literature, its structural class is of significant interest. The compound is considered a potential lead compound for the development of new drugs, possibly for neurological conditions or pain management. Furthermore, the closely related compound, (+)-(S)-methyl 2-amino-2-(2-chlorophenyl)acetate, is a key intermediate in the synthesis of Clopidogrel (B1663587). wikipedia.org Clopidogrel is a widely used antiplatelet medication that helps to reduce the risk of heart disease and stroke. wikipedia.org The fact that only the (S)-enantiomer is developed as the active pharmaceutical ingredient underscores the critical importance of chirality in this class of compounds. The stereoselective synthesis or efficient resolution to obtain the single, desired enantiomer is paramount for ensuring the efficacy and safety of the final drug product.

Biological Activities and Mechanistic Studies

Investigation of Anti-inflammatory Potential

While direct studies on the anti-inflammatory properties of Methyl 2-amino-2-(4-chlorophenyl)acetate are limited, research into structurally related compounds provides compelling evidence for its potential in this area. The 4-chlorophenyl moiety is a common feature in many compounds exhibiting anti-inflammatory effects.

For instance, a study on the pyrrole (B145914) derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid demonstrated significant anti-inflammatory activity. In a carrageenan-induced paw edema model in rats, repeated administration of this compound markedly reduced edema. mdpi.com Mechanistically, this effect was linked to a significant decrease in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). mdpi.com Another compound, Benoxaprofen , which also contains a 4-chlorophenyl group, has shown potent, long-acting anti-inflammatory and antipyretic activities in various animal models, including carrageenan-induced edema and adjuvant arthritis. nih.gov Further research has identified that some compounds exert their anti-inflammatory effects by inhibiting key inflammatory mediators like inducible nitric oxide synthase (iNOS), TNF-alpha, and Cyclooxygenase-2 (COX-2). nih.gov

Table 1: Anti-inflammatory Activity of Structurally Related Compounds
CompoundModel/AssayKey FindingsReference
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema (rats)Significant reduction in edema; Significant decrease in serum TNF-α. mdpi.com
BenoxaprofenCarrageenan-induced edema & Adjuvant arthritis (rats)Potent and long-acting anti-inflammatory effects. nih.gov
N-methyl-(2S,4R)-trans-4-hydroxy-l-prolinePeritonitis model (mice)Significantly decreased iNOS, TNF-alpha, and COX-2 immunoreactivity. nih.gov

These findings collectively suggest that this compound is a promising candidate for future anti-inflammatory research, with potential mechanisms involving the modulation of pro-inflammatory cytokines and enzymes.

Exploration of Anticancer Effects

The potential of molecules containing the 4-chlorophenyl structure as anticancer agents has been explored through the synthesis and evaluation of various derivatives. Studies indicate that these compounds can exhibit significant antiproliferative properties against a range of cancer cell lines.

Derivatives of the closely related Methyl 2-[(4-chlorophenyl)amino]acetate have demonstrated notable potency against HeLa (cervical cancer) cells, with some analogues showing IC50 values (the concentration required to inhibit the growth of 50% of cells) more potent than the standard chemotherapeutic drug Doxorubicin. Similarly, novel thiourea (B124793) derivatives featuring a 4-chlorophenyl group have been tested against multiple cancer cell lines, including colorectal adenocarcinoma (CaCo-2), lung carcinoma (A549), and melanoma (HTB-140), showing moderate antiproliferative activity. mdpi.com Other research has identified sulfonyl-α-L-amino acid derivatives with a chlorophenyl moiety that exhibit potent cytotoxic effects against hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2) cell lines. ekb.eg

Table 2: Cytotoxic Activity of Structurally Related Compounds
Compound ClassCancer Cell LineReported Activity (IC50)Reference
Methyl 2-[(4-chlorophenyl)amino]acetate derivativesHeLa0.69 to 11 µM
4-chlorophenylthiourea derivativeCaCo-227.70 ± 3.7 µM mdpi.com
4-chlorophenylthiourea derivativeA54922.63 ± 2.0 µM mdpi.com
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteineHEPG251.9 µg/ml ekb.eg
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamineMCF754.2 µg/ml ekb.eg
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophanPaCa259.7 µg/ml ekb.eg

This body of evidence underscores the potential of the chlorophenyl scaffold in the design of novel cytotoxic agents, warranting further investigation of this compound itself.

Assessment of Antimicrobial Properties

Research into derivatives of this compound has revealed a spectrum of antimicrobial activity. Specifically, N-{2-(4-chlorophenyl) acetyl} amino alcohols , which are derived from the reduction of N-acylated amino acids, have been assessed for their efficacy against various bacterial and fungal pathogens.

These compounds demonstrated moderate activity when compared to standard antibiotics and antifungals like Ciprofloxacin and Fluconazole. ijpsdronline.comresearchgate.net The studies showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Klebsiella aerogenes, Escherichia coli, and Pseudomonas desmolyticum. ijpsdronline.comresearchgate.net Furthermore, these derivatives were also active against the fungal strains Aspergillus flavus and Candida albicans, with some indications that they may possess better antifungal than antibacterial properties. ijpsdronline.comresearchgate.net

Table 3: Antimicrobial Activity of N-{2-(4-chlorophenyl) acetyl} amino alcohol Derivatives
MicroorganismTypeActivity LevelReference
Staphylococcus aureusGram-positive BacteriaModerate ijpsdronline.comresearchgate.net
Klebsiella aerogenesGram-negative BacteriaModerate ijpsdronline.comresearchgate.net
Escherichia coliGram-negative BacteriaModerate ijpsdronline.comresearchgate.net
Pseudomonas desmolyticumGram-negative BacteriaModerate ijpsdronline.comresearchgate.net
Aspergillus flavusFungusModerate ijpsdronline.comresearchgate.net
Candida albicansFungusModerate ijpsdronline.comresearchgate.net

These results suggest that the core structure of this compound could serve as a valuable template for the development of new antimicrobial agents.

Neuroprotective Research and Oxidative Stress Mitigation

Oxidative stress is a key pathological factor in several neurodegenerative disorders, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant defense systems. nih.gov Preliminary research suggests that this compound and its analogues may possess neuroprotective properties, potentially through the modulation of neuroinflammatory pathways or by exerting direct antioxidant effects.

The cellular defense against oxidative damage is largely orchestrated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective enzymes. nih.gov Studies on other neuroprotective compounds have shown that they can mitigate the harmful effects of oxidative stress by activating this Nrf2/HO-1 signaling pathway. nih.gov For example, the compound N-methyl-(2S, 4R)-Trans-4-hydroxy-L-proline (NMP) has been shown to attenuate oxidative stress in mouse models of Alzheimer's disease by regulating the levels of NRF2 and its downstream enzyme, heme oxygenase-1 (HO-1). nih.gov Given these findings, it is plausible that the neuroprotective potential of this compound could be mediated through similar mechanisms involving the enhancement of endogenous antioxidant defenses. Further research is required to elucidate its specific effects on neuronal cells and its ability to modulate pathways like Nrf2.

Evaluation of Antidepressant and Analgesic Effects

There is a well-established link between chronic pain and depression, and certain classes of antidepressants are recognized as effective first-line treatments for neuropathic pain. nih.govresearchgate.net The analgesic effects of these drugs are often independent of their mood-elevating properties and are primarily attributed to their ability to modulate neurotransmitter systems. researchgate.net

Specifically, tricyclic antidepressants (TCAs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are thought to exert their analgesic action by increasing the levels of norepinephrine (B1679862) and serotonin (B10506) in the spinal cord, which enhances the descending inhibitory pain pathways. nih.gov This modulation occurs through the blockade of norepinephrine and serotonin transporters at the presynaptic terminal. researchgate.net While direct experimental data on this compound is lacking, its structural features are consistent with molecules that interact with CNS targets. Research on other tricyclic structures, such as certain dibenzoxepine derivatives , has demonstrated potent analgesic activity in preclinical models like the tail-flick test and phenylquinone writhing assay, alongside antidepressant-like effects. nih.gov These findings suggest a potential avenue of investigation for this compound in the context of both pain and depression, likely involving its interaction with monoaminergic systems.

Molecular Mechanisms of Action

The diverse biological activities observed in compounds structurally related to this compound are rooted in their ability to modulate the function of specific enzymes and receptors.

Enzyme Inhibition:

Histone Deacetylase (HDAC): Research into derivatives of Methyl 2-[(4-chlorophenyl)amino]acetate has pointed towards HDAC inhibition as a potential mechanism for their anticancer activity. HDAC inhibitors are a class of targeted cancer drugs that interfere with the function of HDAC enzymes, leading to changes in gene expression that can induce cancer cell death.

Cyclooxygenase (COX): The anti-inflammatory effects of related compounds are often linked to the inhibition of enzymes like COX-2, a key player in the inflammatory cascade. nih.gov

Receptor Activity:

P2Y12 Receptor: The widely used antiplatelet drug Clopidogrel (B1663587) , which has a (+)-(S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate structure, functions by irreversibly inhibiting the P2Y12 receptor on platelets. wikipedia.org This highlights the potential for chlorophenyl acetate (B1210297) moieties to interact with purinergic receptors.

Melanocortin-4 Receptor (MC4R): In a different therapeutic area, a complex derivative containing a methyl-3-(4-chlorophenyl)-propionyl moiety was identified as a potent and selective antagonist of the MC4R, a target for the treatment of cachexia. nih.gov

Monoamine Transporters: The potential antidepressant and analgesic effects are likely mediated through interactions with serotonin and norepinephrine transporters, consistent with the mechanism of action of SNRI drugs. nih.gov

These examples demonstrate that the core scaffold of this compound is amenable to modifications that can direct its activity toward a variety of important biological enzymes and receptors.

Hydrogen Bonding Interactions with Biological Macromolecules

The molecular architecture of this compound features key functional groups that are primed for hydrogen bonding, a fundamental interaction in biological recognition. The primary amine (-NH2) and the ester carbonyl group (C=O) are the principal players in forming these directional, non-covalent bonds with protein targets.

The amino group, with its two hydrogen atoms, can act as a hydrogen bond donor to electronegative atoms such as oxygen and nitrogen present in the amino acid residues of a protein's binding pocket. Conversely, the oxygen atom of the ester's carbonyl group possesses lone pairs of electrons and can serve as a hydrogen bond acceptor, interacting with hydrogen bond donors from the biological macromolecule, such as the amide protons of the peptide backbone or the hydroxyl groups of serine, threonine, or tyrosine residues.

The significance of such hydrogen bonds in the stabilization of ligand-protein complexes is well-established. These interactions are highly directional and contribute significantly to the binding affinity and specificity of a molecule for its target. The precise geometry and strength of these hydrogen bonds are critical in determining the orientation of the compound within the binding site.

Functional Group Potential Hydrogen Bonding Role Potential Interacting Amino Acid Residues
Primary Amine (-NH₂) Donor Aspartate, Glutamate, Serine, Threonine, Tyrosine, Backbone Carbonyls
Ester Carbonyl (C=O) Acceptor Arginine, Lysine, Histidine, Serine, Threonine, Tyrosine, Backbone Amides

Hydrophobic Interactions of the Chlorophenyl Moiety

The 4-chlorophenyl group of this compound is a key contributor to its interaction with biological macromolecules through hydrophobic forces. Hydrophobic interactions are a major driving force in the binding of drugs and other small molecules to proteins. These interactions arise from the tendency of nonpolar surfaces to associate with each other in an aqueous environment, thereby minimizing their disruptive effect on the hydrogen-bonding network of water.

The phenyl ring is inherently hydrophobic and will preferentially interact with nonpolar amino acid side chains within a protein's binding pocket. Common amino acids that contribute to hydrophobic pockets include valine, leucine, isoleucine, phenylalanine, and tryptophan. The chlorine atom attached to the phenyl ring further enhances its lipophilicity, a measure of a compound's hydrophobicity. This increased lipophilicity can lead to stronger hydrophobic interactions with the target protein.

Moreover, the chlorine atom can participate in a specific type of non-covalent interaction known as halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom, or the π-electrons of an aromatic ring. While often considered a subset of hydrophobic interactions, halogen bonds have a directional character that can contribute to the specificity of binding.

Structural Moiety Type of Interaction Potential Interacting Amino Acid Residues
Phenyl Ring Hydrophobic (π-π stacking, van der Waals) Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine
Chlorine Atom Hydrophobic, Halogen Bonding Leucine, Isoleucine, Valine, Methionine, Alanine, Backbone Carbonyls, Aromatic Rings

Influence on Diverse Biochemical Pathways

The ability of this compound to engage in both hydrogen bonding and hydrophobic interactions provides a mechanistic basis for its potential to modulate various biochemical pathways. By binding to specific proteins, such as enzymes or receptors, it can either inhibit or activate their function, leading to a downstream cellular response.

It is noteworthy that this compound is a key intermediate in the synthesis of the well-known antiplatelet drug, clopidogrel. Clopidogrel itself is a prodrug that is metabolized in the body to an active form that irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets. This inhibition prevents platelet aggregation and is crucial in the prevention of thrombosis. While this compound is a precursor and not the active drug, its structural similarity to a portion of the clopidogrel molecule suggests that its interactions with biological targets could be relevant to pathways involved in platelet function or cardiovascular health.

The specific biochemical pathways influenced by this compound would depend on the specific proteins it binds to with sufficient affinity. For example, if it were to bind to the active site of an enzyme, it could act as a competitive inhibitor. If it were to bind to an allosteric site on a receptor, it could modulate the receptor's response to its natural ligand.

Further research, including in vitro and in vivo studies, is necessary to elucidate the precise biochemical pathways that are significantly affected by this compound and to determine its full pharmacological profile.

Potential Biological Target Potential Effect of Binding Resulting Influence on Biochemical Pathway
Enzyme Inhibition or Activation Alteration of metabolic or signaling pathways
Receptor Agonism or Antagonism Modulation of cellular signaling cascades
Ion Channel Blockage or Opening Alteration of ion flux and cellular excitability
Transporter Protein Inhibition or Modulation Changes in the transport of endogenous molecules

Medicinal Chemistry Applications and Structure Activity Relationship Sar

Role in Drug Discovery and Pharmaceutical Intermediate Synthesis

Methyl 2-amino-2-(4-chlorophenyl)acetate and its close structural relatives are key starting materials in the synthesis of various pharmaceutical agents. While direct application of this specific compound in a marketed drug is not prominently documented, its role as a pharmaceutical intermediate is exemplified by the synthesis of major therapeutic agents. A notable example is the synthesis of the antiplatelet drug Clopidogrel (B1663587) (Plavix®). Although Clopidogrel itself is a derivative of the 2-chloro isomer, the synthetic strategies employed highlight the utility of chlorophenylglycine methyl esters as crucial intermediates. rsc.orgnih.gov The synthesis of Clopidogrel involves the resolution of racemic 2-chlorophenylglycine methyl ester to obtain the desired (S)-enantiomer, which is then further elaborated to yield the final active pharmaceutical ingredient. nih.govrsc.org This underscores the importance of compounds like this compound as chiral building blocks in the asymmetric synthesis of drugs.

The presence of the amino and ester functional groups allows for a variety of chemical transformations, making it a versatile starting point for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Precursor for Non-Natural Amino Acids

This compound is a precursor for the synthesis of non-natural amino acids. Non-natural amino acids are amino acids that are not among the 20 common proteinogenic amino acids. Their incorporation into peptides and other molecules is a powerful strategy in drug design to enhance pharmacological properties. Peptides composed of natural amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. By incorporating non-natural amino acids, such as those derived from this compound, into peptide sequences, medicinal chemists can create peptidomimetics with increased stability, improved oral bioavailability, and enhanced binding affinity to their biological targets.

The 4-chlorophenyl side chain of this amino acid precursor can introduce specific interactions, such as halogen bonding and hydrophobic interactions, with biological receptors, potentially leading to improved potency and selectivity of the resulting drug candidates.

Design and Synthesis of Compound Derivatives for Enhanced Activity

The core structure of this compound is amenable to chemical modification to generate derivatives with potentially enhanced or novel biological activities. One common strategy is the acylation of the amino group to produce N-acyl derivatives. For instance, a study focused on the synthesis of N-{2-(4-chlorophenyl)acetyl} derivatives of various (S)-amino acids, followed by reduction to the corresponding amino alcohols. rsc.orgnih.gov These synthesized compounds were then evaluated for their antimicrobial activities against a panel of bacteria and fungi. The results indicated that these derivatives exhibited moderate activity, with some showing better potential as antifungal agents than as antibacterial agents. rsc.orgnih.gov This research demonstrates how the 4-chlorophenyl moiety can be incorporated into more complex structures to explore new therapeutic applications.

The following table summarizes the types of derivatives that can be synthesized from the parent compound and the potential biological activities that have been investigated.

Derivative TypeSynthetic ModificationPotential Biological Activity
N-Acyl DerivativesAcylation of the amino group with various carboxylic acids.Antimicrobial, Antifungal
Peptides/PeptidomimeticsIncorporation into peptide chains via amide bond formation.Enhanced stability, Improved receptor binding
Heterocyclic DerivativesCyclization reactions involving the amino and ester groups.Diverse pharmacological activities

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, several structural features are key to their pharmacological profiles.

The presence and position of a halogen atom on the phenyl ring of phenylglycine derivatives can significantly impact their biological activity. Halogen atoms, such as chlorine, can alter the electronic properties, lipophilicity, and metabolic stability of a molecule. In some cases, halogenated phenylglycine derivatives have been found to exhibit genotoxic activity. The introduction of a halogen substituent can influence how the molecule interacts with biological macromolecules like DNA, potentially leading to cytotoxic effects.

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate and (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. eurekaselect.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The biological activity of this compound can be understood in the context of other substituted phenylglycine derivatives. The nature and position of the substituent on the phenyl ring can lead to a wide range of pharmacological effects. For example, derivatives of 2-phenylglycine have been investigated as potential pesticides, exhibiting antifungal, antibacterial, and antiviral activities against plant pathogens. nih.gov

In another study, N-(4-substituted phenyl)glycine derivatives were synthesized and evaluated as potential anti-inflammatory agents. nih.gov The results indicated that the anti-inflammatory activity was dependent on the nature of the substituent on the phenyl ring. Furthermore, phosphonic analogues of phenylglycine with fluorine and chlorine substitutions have been studied as inhibitors of aminopeptidases, with their inhibitory activity being influenced by the substitution pattern on the aromatic ring. nih.gov

The table below provides a comparative overview of the biological activities of different classes of substituted phenylglycine derivatives.

Phenylglycine Derivative ClassSubstituent TypeInvestigated Biological Activity
Halogenated PhenylglycinesChloro, FluoroGenotoxic, Antimicrobial, Enzyme Inhibition
Phenylglycines with 1,3,4-oxadiazole-2-thioether moietiesHeterocyclic thioethersAntifungal, Antibacterial, Antiviral (agrochemical) nih.gov
N-(4-acetylphenyl)glycine derivativesAcetyl and further modificationsAnti-inflammatory nih.gov
Phosphonic Analogues of PhenylglycinePhosphonic acid, Fluoro, ChloroAminopeptidase Inhibition nih.gov

This comparative analysis highlights that the 4-chloro substitution in this compound is just one of many possibilities for tuning the biological activity of the phenylglycine scaffold, leading to a diverse range of potential therapeutic applications.

Advanced Research Methodologies and Analytical Characterization for Research

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.govresearchgate.net For a chiral molecule like Methyl 2-amino-2-(4-chlorophenyl)acetate, which possesses a stereocenter at the alpha-carbon, single-crystal X-ray diffraction can unambiguously establish the spatial arrangement of its atoms.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The absolute configuration can be determined through methods that utilize anomalous scattering, where the presence of a heavy atom (like chlorine in this case) causes differences in the intensities of Friedel opposites (reflections from opposite sides of a crystal plane). researchgate.net The analysis of these intensity differences, often quantified by the Flack parameter, allows for the assignment of the absolute R or S configuration of the chiral center. researchgate.net Alternatively, the compound can be derivatized with a chiral reagent of known absolute configuration, and the structure of the resulting diastereomer can be determined, thereby inferring the stereochemistry of the original molecule. nih.govthieme-connect.de This non-empirical method provides conclusive proof of the compound's stereochemical identity, which is vital for structure-activity relationship studies in medicinal chemistry. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structural integrity of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com

In the ¹H NMR spectrum, the aromatic protons on the 4-chlorophenyl ring are expected to appear in the range of 7.2-7.6 ppm. The methyl ester protons typically present as a distinct singlet at approximately 3.8 ppm, while the alpha-hydrogen (the proton attached to the chiral carbon) would show a specific chemical shift and coupling pattern based on its proximity to the amino group. In the ¹³C NMR spectrum, characteristic signals would correspond to the carbonyl carbon of the ester, the carbons of the aromatic ring, the alpha-carbon, and the methyl carbon of the ester group. mdpi.com These spectral data collectively serve as a fingerprint for the molecule, validating its expected structure. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive table. Click on the headers to sort.

Proton Group Predicted Chemical Shift (ppm) Multiplicity
Aromatic protons 7.2 - 7.6 Multiplet
Alpha-hydrogen ~4.5 - 5.0 Singlet/Multiplet
Methyl ester protons ~3.8 Singlet
Amino protons Variable Broad Singlet

Data are predictive and based on typical values for similar structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional moieties.

Key expected vibrations include N-H stretching from the primary amine, a strong C=O stretching from the ester carbonyl group, C=C stretching from the aromatic ring, and a C-Cl stretching band. mdpi.com The absence or presence of specific bands can confirm the successful synthesis or modification of the molecule. mdpi.com For instance, the disappearance of a nitrile (C≡N) band and the appearance of N-H and C=O bands could confirm its synthesis from a corresponding aminonitrile precursor.

Table 2: Characteristic IR Absorption Bands for this compound This is an interactive table. Click on the headers to sort.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretch 3300 - 3500
Ester (C=O) Stretch 1730 - 1750
Aromatic (C=C) Stretch 1450 - 1600
Chloro-aromatic (C-Cl) Stretch 1090 - 1100

Data are based on typical ranges for the specified functional groups. mdpi.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, which is 199.040006 Da. This precise mass measurement helps to confirm the molecular formula, C₉H₁₀ClNO₂. uni.lu The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. uni.lu The fragmentation pattern observed in the mass spectrum can also offer additional structural information, further corroborating the proposed structure.

Table 3: Mass Spectrometry Data for this compound This is an interactive table. Click on the headers to sort.

Parameter Value Method
Molecular Weight 199.63 g/mol Calculated
Exact Mass 199.040006 Da Mass Spectrometry
Molecular Formula C₉H₁₀ClNO₂ -

Data sourced from structural information. uni.lu

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity analysis of this compound. researchgate.net These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method often used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. mdpi.com It can also be used to quickly screen for optimal solvent systems for larger-scale purification.

Column Chromatography: This preparative technique is widely used to purify the synthesized compound from byproducts and unreacted starting materials on a larger scale.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound. nih.gov By using a chiral stationary phase, HPLC can also be employed to separate the enantiomers (R and S forms) of the compound and determine its enantiomeric excess (ee). nih.gov

Biological Assays for Activity Screening and Evaluation

Biological assays are fundamental to discovering and characterizing the potential therapeutic activities of new chemical entities like this compound and its derivatives. helsinki.fi These assays can be broadly categorized into biochemical and cell-based assays. helsinki.fi

Biochemical Assays: These assays measure the effect of a compound on a specific molecular target, such as an enzyme or a receptor. bpsbioscience.com For example, kinase inhibition assays are widely used to screen for potential anticancer agents by measuring a compound's ability to block the activity of specific protein kinases. nih.gov

Cell-Based Assays: These assays evaluate the effect of a compound on whole cells. nih.gov The MTT or MTS assay, for instance, is a colorimetric assay used to assess a compound's cytotoxic or anti-proliferative effects on cancer cell lines. nih.govmdpi.com Other assays can be designed to measure various cellular responses, such as changes in gene expression, protein levels, or cell signaling pathways, providing a broader understanding of the compound's biological profile. nih.gov The development and miniaturization of these assays allow for high-throughput screening (HTS), enabling the rapid evaluation of large libraries of compounds to identify promising drug candidates. helsinki.fi

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Agents based on the Compound Scaffold

The scaffold of Methyl 2-amino-2-(4-chlorophenyl)acetate is a key component in the synthesis of a variety of heterocyclic compounds with potential therapeutic activities. Research is actively exploring the derivatization of this core structure to develop novel drugs with improved efficacy and selectivity.

One promising area is in the development of antitumor agents. For instance, derivatives such as novel 2-(4-aminophenyl)benzothiazoles have demonstrated potent and highly selective antitumor properties. nih.gov The core amino-phenyl structure, which can be derived from the title compound, is crucial for its biological activity. Modifications, such as the strategic placement of functional groups, are being explored to enhance metabolic stability and antitumor efficacy. nih.gov Similarly, the scaffold is instrumental in creating compounds like 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which have shown significant antiproliferative activity against various cancer cell lines, including HepG2 and HCT116. mdpi.com

Another significant avenue is the development of antiviral agents. Researchers have synthesized a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues that act as potent inhibitors of human adenovirus (HAdV). nih.gov These compounds, which share a substituted chlorophenyl amine moiety, have shown improved selectivity and reduced cytotoxicity compared to lead compounds. nih.gov The exploration of different substituents on this scaffold is a key strategy for identifying candidates with optimal antiviral profiles and low toxicity. nih.gov

The versatility of the this compound scaffold is further demonstrated in its use to synthesize compounds with potential activity against other diseases. The development of molecules targeting various biological pathways continues to be an active area of research, with the core structure providing a robust foundation for chemical modification and optimization. mdpi.commdpi.com

Table 1: Examples of Therapeutic Agents Based on Related Scaffolds

Therapeutic AreaCompound ClassKey Structural FeaturePotential Application
Oncology2-(4-aminophenyl)benzothiazolesAmino-phenyl groupSelective antitumor agent
Oncology4-(4-formamidophenylamino)-N-methylpicolinamide derivativesSubstituted phenylamino (B1219803) moietyAntiproliferative against colon and liver cancer cells
AntiviralN-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analoguesSubstituted chlorophenyl amineInhibition of human adenovirus (HAdV)

Exploration of New Biological Targets and Pathways

Concurrent with the development of new therapeutic agents is the exploration of novel biological targets and pathways for these molecules. Understanding the mechanism of action is crucial for optimizing drug candidates and identifying new therapeutic indications.

For the antitumor benzothiazole (B30560) derivatives, a key biological target is the cytochrome P450 1A1 (CYP1A1) enzyme. nih.gov These compounds are biotransformed by CYP1A1 into active metabolites that exert cytotoxic effects on cancer cells. nih.gov Future research will likely focus on elucidating the downstream pathways affected by these metabolites and exploring ways to selectively induce CYP1A1 expression in tumor tissues to enhance therapeutic efficacy. nih.gov

In the context of antiviral research, derivatives have been found to interfere with different stages of the viral life cycle. Preliminary studies on HAdV inhibitors suggest that some compounds may target the viral DNA replication process, while others appear to suppress later steps, such as viral assembly or release. nih.gov Identifying the specific viral or host proteins that these compounds interact with is a critical next step and a major focus of ongoing research.

Furthermore, research into acrylate (B77674) derivatives sharing structural similarities with the 4-chlorophenyl moiety has identified tubulin as a potential biological target. researchgate.net Certain acrylic acid compounds have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. researchgate.net This suggests that the 4-chlorophenyl scaffold could be incorporated into new classes of tubulin inhibitors for cancer therapy.

Table 2: Investigated Biological Targets for Related Compound Scaffolds

Compound ClassBiological Target/PathwayTherapeutic Implication
2-(4-aminophenyl)benzothiazolesCytochrome P450 1A1 (CYP1A1)Metabolic activation for targeted cancer therapy
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analoguesHuman Adenovirus (HAdV) DNA replication and later life cycle stagesBroad-spectrum antiviral activity
3-(4-chlorophenyl) acrylic acid derivativesβ-tubulin polymerizationAntiproliferative and pro-apoptotic effects in cancer

Green Chemistry Approaches in Synthetic Methodologies

The increasing emphasis on sustainable and environmentally friendly chemical processes is driving innovation in the synthesis of this compound and its derivatives. Green chemistry principles are being applied to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One promising approach is the use of heterogeneous catalysts in aqueous media. For example, the synthesis of 2-amino-4H-chromene derivatives, which can involve intermediates with similar structural motifs, has been successfully achieved using a nano powder of natural clinoptilolite (CP) zeolite as a reusable catalyst in water. psu.edu This method avoids the use of volatile organic solvents and allows for easy separation and recycling of the catalyst. psu.edu

Another green synthetic strategy involves chemoenzymatic methods. The reductive amination of aldehydes to form amino alcohols, a key step in synthesizing derivatives, can be performed using non-noble metal catalysts like cobalt nanoparticles in green solvents such as ethanol. rsc.org This can be coupled with enzymatic reactions, for instance, using lipase (B570770) CALB for the selective esterification of hydroxyl groups, to build more complex molecules in a sustainable manner. rsc.org The use of enzymes offers high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing by-product formation. rsc.org

Integration of Advanced Computational Methodologies in Compound Design

Advanced computational methodologies are becoming indispensable tools in the design and optimization of novel therapeutic agents based on the this compound scaffold. In silico techniques such as molecular docking, virtual screening, and molecular dynamics simulations accelerate the drug discovery process by predicting the binding affinity and interaction of molecules with their biological targets.

Molecular docking studies are being employed to understand the structure-activity relationships of newly synthesized compounds. For instance, in the development of 3-(4-chlorophenyl) acrylic acid derivatives as potential tubulin inhibitors, molecular modeling was used to predict how these compounds interact with the colchicine-binding site on tubulin. researchgate.net These computational insights help in the rational design of more potent and selective inhibitors.

These computational approaches allow for the virtual screening of large compound libraries to identify promising candidates for synthesis and biological evaluation, thereby saving time and resources. The integration of computational chemistry with synthetic and biological studies creates a synergistic workflow for the development of next-generation therapeutics based on the versatile this compound scaffold.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-(4-chlorophenyl)acetate?

  • Methodological Answer : The compound is synthesized via esterification of 4-chloro-L-phenylalanine derivatives. A common approach involves:

Protection of the amino group : Using tert-butoxycarbonyl (Boc) protection in ethyl formate with catalytic p-toluenesulfonic acid (pTSA) under reflux, yielding intermediates like methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate .

Deprotection and esterification : Acidic or basic hydrolysis followed by esterification with methanol. For example, methyl (S)-2-amino-2-(4-chlorophenyl)acetate is obtained in 75% yield via General Procedure B using Boc-protected precursors .
Key solvents include dichloromethane (DCM) and ethyl formate, with purification via silica gel chromatography .

Q. How is this compound characterized in academic research?

  • Methodological Answer : Characterization relies on:
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Peaks at δ 7.43 (4H, aromatic), 3.64 (3H, methoxy), and 171.5 ppm (carbonyl) confirm the structure .
  • IR spectroscopy : Bands at ~1740 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (N-H stretch) .
  • High-resolution mass spectrometry (HRMS) : ESI-HRMS matches calculated m/z 298.0845 for C₁₄H₁₇NO₄Cl⁻ .
  • X-ray crystallography : For resolving stereochemistry, SHELX software is used for refinement (e.g., C–Cl bond lengths: 1.78 Å) .

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer :
  • Solubility : Primarily soluble in polar aprotic solvents (DCM, DMSO) and sparingly soluble in water. Experimental procedures use DCM for reactions and DMSO-d₆ for NMR .
  • Stability : Hygroscopic; store under inert atmosphere (N₂/Ar) at –20°C. Stability in acidic/basic conditions varies—avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

  • Methodological Answer : Key factors include:
  • Catalyst selection : pTSA improves Boc protection efficiency, reducing side reactions .
  • Reaction time and temperature : Reflux in ethyl formate (12–24 hrs) ensures complete conversion .
  • Purification : Gradient elution (hexane/ethyl acetate) minimizes impurities .
    Yield improvements (e.g., 75% to 90%) are achieved via iterative optimization of these parameters .

Q. How to resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer :
  • Cross-validation : Compare NMR data across multiple syntheses. For example, δ 7.43 (aromatic protons) should align with X-ray-derived bond angles .
  • X-ray crystallography : Resolve ambiguities using SHELX-refined structures (e.g., C–Cl bond angles: 122.65° in ) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict NMR shifts, identifying outliers due to solvent effects .

Q. What role does this compound play in drug discovery?

  • Methodological Answer :
  • Covalent inhibitors : Acts as a precursor for non-natural amino acids targeting protein-protein interactions (PPIs). The 4-chlorophenyl group enhances hydrophobic binding to enzyme active sites .
  • Structure-activity relationship (SAR) : Modifications (e.g., fluorophenyl analogs) are screened via enzymatic assays to optimize potency .

Q. How is computational modeling applied to study this compound?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina predicts binding poses in PPIs. The chlorophenyl moiety shows affinity for hydrophobic pockets .
  • Crystallographic software : SHELX and ORTEP-III refine crystal structures, validating bond lengths/angles against experimental data .

Q. What strategies mitigate hygroscopicity during storage?

  • Methodological Answer :
  • Desiccants : Store with molecular sieves (3Å) in sealed vials .
  • Inert atmosphere : Use gloveboxes or vacuum-sealed containers to prevent hydrolysis .

Q. What challenges arise during scale-up synthesis?

  • Methodological Answer :
  • Exothermic reactions : Control temperature during Boc protection to avoid decomposition .
  • Purification bottlenecks : Replace column chromatography with recrystallization for >10g batches (e.g., using ethanol/water mixtures) .

Q. How to address isomerism and stereochemical purity in synthesis?

  • Methodological Answer :
  • Chiral resolution : Use (S)-4-chloro-L-phenylalanine as a starting material to ensure enantiopurity .
  • Circular dichroism (CD) : Validate stereochemistry alongside X-ray data (e.g., ORTEP-III visualizes chiral centers) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-amino-2-(4-chlorophenyl)acetate
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Reactant of Route 2
Methyl 2-amino-2-(4-chlorophenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.